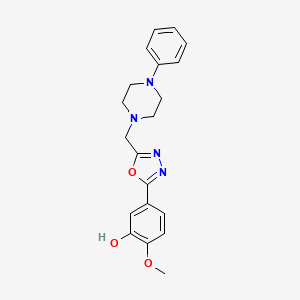
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is a complex organic compound that features a phenolic structure with additional functional groups, including a methoxy group, a piperazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Methoxylation: The methoxy group is usually introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Phenolic Functionalization: The phenolic group can be introduced or modified through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine ring.
Pharmacology: The compound can be studied for its potential as a receptor ligand or enzyme inhibitor.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: The compound can be used in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- depends on its specific application:
Neurological Effects: The piperazine ring can interact with neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The oxadiazole ring can bind to the active site of enzymes, inhibiting their function.
Receptor Binding: The phenolic and methoxy groups can enhance binding affinity to specific receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-5-(4-phenyl-1-piperazinyl)methyl): Lacks the oxadiazole ring, which may reduce its potency or specificity.
Phenol, 2-methoxy-5-(5-((4-methyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-: The methyl group on the piperazine ring can alter its pharmacokinetic properties.
Phenol, 2-methoxy-5-(5-((4-chloro-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-: The chloro group can increase its lipophilicity and potentially its bioavailability.
Uniqueness
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is unique due to the combination of the phenolic, methoxy, piperazine, and oxadiazole functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
127718-47-2 |
|---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-8-7-15(13-17(18)25)20-22-21-19(27-20)14-23-9-11-24(12-10-23)16-5-3-2-4-6-16/h2-8,13,25H,9-12,14H2,1H3 |
InChI Key |
NYHALSOJLDPMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


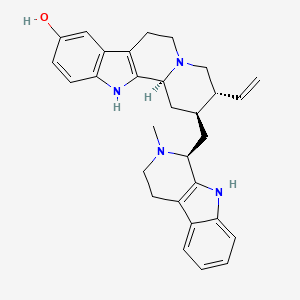
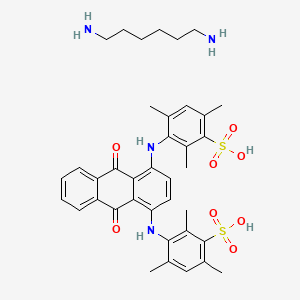

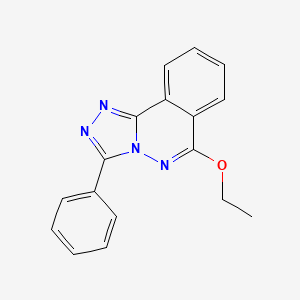
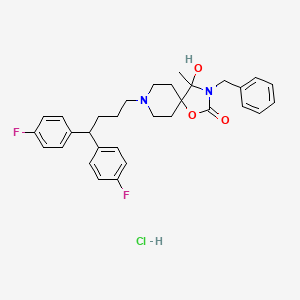
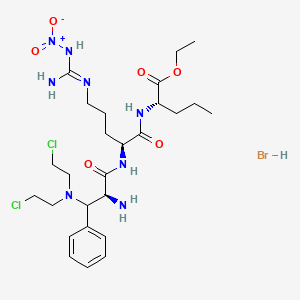
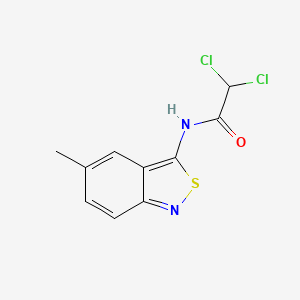
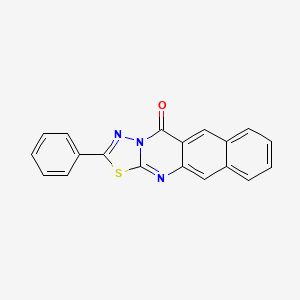
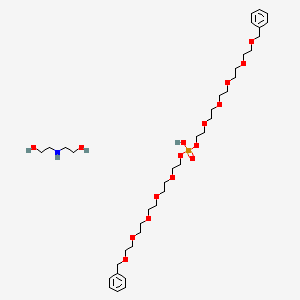
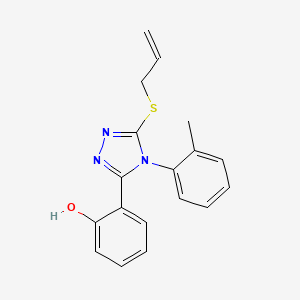
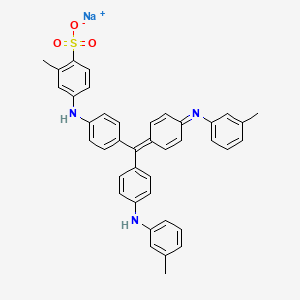


![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
